1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
説明
特性
IUPAC Name |
4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19-11-13-22(14-12-19)30-18-21(17-26(30)31)27-28-23-8-4-5-9-24(23)29(27)15-16-32-25-10-6-3-7-20(25)2/h3-14,21H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQGJZOUJXXAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves multiple steps. One common method starts with the synthesis of the benzo[d]imidazole moiety followed by its coupling with pyrrolidinone.
Benzo[d]imidazole Synthesis:
Starting Material: o-phenylenediamine
Reagents: p-tolyl carboxylic acid
Conditions: Acidic medium, heating
Coupling with Pyrrolidinone:
Intermediate: 2-(o-tolyloxy)ethyl bromide
Reagents: Pyrrolidin-2-one
Conditions: Base (e.g., NaH), solvent (e.g., DMF), reflux
Industrial Production Methods
Industrial methods might employ catalytic systems to improve yield and selectivity, often utilizing continuous flow reactors to streamline the multi-step process.
化学反応の分析
Types of Reactions
Oxidation: The methyl groups in the compound can undergo oxidation, leading to the formation of carboxyl groups.
Reduction: The imidazole ring can be hydrogenated under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO₄)
Reduction Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution Reagents: Halogens (Br₂, Cl₂) under catalytic conditions
Major Products
Oxidation Products: Carboxylated derivatives
Reduction Products: Reduced imidazole compounds
Substitution Products: Halogenated aromatic compounds
科学的研究の応用
1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has significant applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive molecule in enzyme inhibition.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
This compound can exert its biological effects through various mechanisms. The molecular targets typically include:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.
Receptor Modulation: Interacts with cell surface receptors, altering cellular signaling pathways.
Pathways Involved: May affect pathways related to oxidative stress and inflammation.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound is compared to derivatives sharing benzimidazole-pyrrolidinone frameworks but differing in substituents, which influence physicochemical and biological properties. Key analogs are summarized below:
Table 1: Structural and Functional Comparison of Analogs
Key Findings:
Substituent Effects: Ether Chains: The o-tolyloxyethyl group in the target compound may enhance binding flexibility compared to rigid thiazole () or piperidinyl () substituents.
Synthesis :
- Most analogs are synthesized via condensation of benzene-1,2-diamine derivatives with ketones or aldehydes in acidic conditions (e.g., 4N HCl at 80°C), followed by recrystallization (yields: 50–70%) .
Biological Activity: Thiazole-containing derivatives () show notable antimicrobial activity, likely due to thiazole’s ability to disrupt bacterial membranes . Piperidinyl-linked analogs () exhibit acetylcholinesterase inhibition, suggesting the target compound could be optimized for neurodegenerative disease applications .
生物活性
1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound characterized by its intricate structure, which includes a pyrrolidinone moiety and a benzimidazole ring. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in interaction with metal ions and implications in various biochemical pathways.
- Molecular Formula : C27H27N3O2
- Molecular Weight : Approximately 425.53 g/mol
- Purity : Typically around 95%
The compound's unique structure allows for diverse interactions, making it a candidate for various applications in biological sensing and environmental monitoring.
Interaction with Metal Ions
One of the most significant findings regarding the biological activity of this compound is its selectivity and sensitivity towards copper ions (Cu²⁺). The interaction with Cu²⁺ ions has been shown to alter fluorescence properties, suggesting potential applications in biochemical sensing. This property is particularly relevant in monitoring environmental pollutants and studying metal ion-related biological processes.
Cytotoxicity Studies
Research into similar benzimidazole derivatives has revealed significant cytotoxic effects against various cancer cell lines. Compounds with structural similarities to 1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one have exhibited IC50 values less than that of standard chemotherapeutic agents like doxorubicin, highlighting their potential as anticancer agents .
Case Studies and Research Findings
The mechanism by which 1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various cellular targets through hydrophobic contacts and hydrogen bonding, similar to other benzimidazole derivatives. These interactions may disrupt normal cellular functions leading to apoptosis in cancer cells or modulation of neurotransmitter systems in anticonvulsant activity .
Q & A
Q. Key Reaction Variables :
Optimization Tip : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?
Level : Basic
Methodological Answer :
Primary Techniques :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., benzimidazole protons at δ 7.2–8.1 ppm, pyrrolidinone carbonyl at ~175 ppm) .
- HR-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns to confirm molecular formula (e.g., C₂₈H₂₆N₃O₂ requires m/z 436.19) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN:H₂O gradient, 1.0 mL/min flow rate) .
Q. Data Interpretation :
- Contradictions : Discrepancies between calculated and observed NMR shifts may indicate stereochemical issues or impurities. Re-crystallize in EtOAc/hexane to improve crystal lattice integrity .
How can researchers design experiments to assess the compound's inhibitory effects on enzymes like acetylcholinesterase (AChE)?
Level : Advanced
Methodological Answer :
Experimental Design :
In Vitro Assay : Use Ellman’s method with AChE (e.g., electric eel source):
- Reagents : Acetylthiocholine iodide (substrate), DTNB (chromogen).
- Protocol : Pre-incubate compound (1–100 μM) with enzyme, measure absorbance at 412 nm over 10 min .
Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
Controls : Include donepezil (positive control) and DMSO solvent controls .
Case Study : Analogous benzimidazole-pyrrolidinone hybrids showed IC₅₀ values of 0.8–2.3 μM against AChE, suggesting competitive inhibition at the catalytic site .
What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
Level : Advanced
Methodological Answer :
Scenario : DFT calculations predict high binding affinity, but in vitro assays show weak activity.
Resolution Steps :
Conformational Analysis : Perform molecular dynamics simulations to assess protein-ligand flexibility (e.g., 100 ns trajectory in GROMACS) .
Solubility Testing : Measure kinetic solubility in PBS (pH 7.4); poor solubility may limit cellular uptake despite computational promise .
Metabolite Screening : Use LC-MS to identify degradation products (e.g., oxidative metabolites from liver microsomes) .
Example : A benzimidazole derivative with predicted LogP = 3.5 showed reduced activity due to aggregation; adding a polar substituent (e.g., -OH) improved bioavailability .
What are the critical considerations for evaluating the compound's pharmacokinetic properties in preclinical models?
Level : Advanced
Methodological Answer :
Key Parameters :
Q. In Vivo Protocol :
- Administer compound (10 mg/kg IV/PO) in rodents, collect plasma at 0–24 h, and quantify via LC-MS/MS. Adjust formulation (e.g., PEG-400 for IV) to enhance AUC .
Data Conflict Example : High plasma protein binding (>95%) may reduce free fraction, necessitating dose adjustment despite favorable in vitro potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
